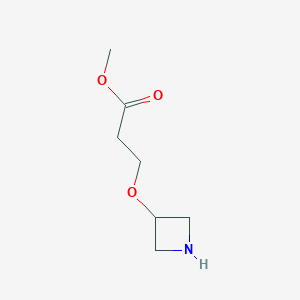

Methyl 3-(azetidin-3-yloxy)propanoate

Description

Methyl 3-(azetidin-3-yloxy)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with an azetidine ring at the 3-position via an ether linkage. Azetidine, a four-membered nitrogen-containing heterocycle, is notable for its conformational rigidity and prevalence in medicinal chemistry as a bioisostere for piperidine or pyrrolidine . The compound’s reactivity and physicochemical properties are likely influenced by the azetidine ring’s electron-donating effects and steric constraints.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 3-(azetidin-3-yloxy)propanoate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)2-3-11-6-4-8-5-6/h6,8H,2-5H2,1H3 |

InChI Key |

PTFGUNZEOFOCIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(azetidin-3-yloxy)propanoate can be synthesized through the reaction of azetidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(azetidin-3-yloxy)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-yloxy)propanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active azetidine moiety, which can interact with enzymes and receptors in biological systems. The azetidine ring is known to exhibit biological activity, potentially through the inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(azetidin-3-yloxy)propanoate with structurally related propanoate esters, focusing on substituent effects, synthetic routes, and applications.

Pyridyl-Substituted Propanoates

- Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (153) Structure: Features a 2-pyridyl group, acetoxy substituent, and exocyclic methylene group. Physical Properties: Yellow oil; IR peaks at 1745 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (acetyl C=O); NMR signals include δ 2.04 (CH3CO) and 6.35/6.63 ppm (C=CH2) . Applications: Intermediate in indolizine synthesis, leveraging the pyridyl group’s coordination capacity for metal-catalyzed reactions .

- Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate (156) Differentiation: Incorporates a 6-methylpyridyl group, enhancing steric bulk and altering electronic properties (δ 2.48 ppm for CH3Ar in NMR) .

Heterocyclic and Aromatic Derivatives

- Methyl 3-(1,2,4,5-tetrazin-3-yl)propanoate Structure: Tetrazine ring at the 3-position. Physical Properties: Red solid; NMR signals include δ 10.21 (tetrazine proton) and 3.10 ppm (CH2) . Applications: Used in bioorthogonal chemistry due to tetrazine’s rapid inverse-electron-demand Diels-Alder reactivity .

- Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}-phenyl)propanoate Structure: Pyridazinone and trifluoromethylphenyl substituents. Applications: Likely intermediate in kinase inhibitor synthesis, leveraging pyridazinone’s hydrogen-bonding motifs .

Bioactive Propanoates

- Methyl (2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-(phenyl)propanoate (1) Structure: Pyrrole ring with formyl and hydroxymethyl groups. Applications: Isolated from Lycium chinense, exhibits hypoglycemic activity by enhancing glucose uptake in insulin-resistant HepG2 cells .

- Methyl 3-(methylthio)propanoate Structure: Methylthio (-SCH3) substituent. Applications: Identified as an aroma-active compound in mead, contributing sulfurous/fruity notes .

Structural and Reactivity Comparisons

- Steric Considerations: The azetidine substituent is less bulky than pyridazinone or trifluoromethylphenyl groups, possibly improving solubility.

- Synthetic Accessibility: Azetidine-containing compounds often require specialized ring-closing strategies (e.g., Mitsunobu reactions), whereas pyridyl derivatives are accessible via esterification of pre-functionalized alcohols .

Notes on Limitations

- Direct experimental data for this compound are sparse in the provided evidence, necessitating inferences from analogs.

- Applications in drug discovery are hypothesized based on azetidine’s prevalence in FDA-approved drugs (e.g., azetidine-containing kinase inhibitors).

Biological Activity

Methyl 3-(azetidin-3-yloxy)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an azetidine ring, an ether linkage, and an ester functional group. This article delves into its biological activity, highlighting research findings, potential applications, and comparative data with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 185.23 g/mol

- IUPAC Name : this compound

The compound's structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors. The azetidine moiety is particularly noteworthy as it can influence the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in the context of antimicrobial and anticancer properties. Similar compounds have shown promising results in preliminary studies, suggesting that this compound could be a candidate for further pharmacological investigations.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures possess antimicrobial properties. For instance, research has shown that derivatives of azetidine can inhibit the growth of various bacterial strains. This activity is likely due to their ability to interact with bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

The potential anticancer activity of this compound is supported by its structural similarity to known anticancer agents. Compounds containing azetidine rings have been shown to target specific pathways involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl 2-(azetidin-1-yl)propanoate | Ester | Lacks the yloxy group; different biological activity |

| Methyl 2-(azetidin-2-yloxy)butanoate | Ester | Longer carbon chain; potential for different reactivity |

| Methyl 4-(azetidin-1-yl)butyrate | Ester | Contains a butyrate group instead of propanoate |

| This compound | Ester | Unique combination of functional groups; promising biological activity |

This table illustrates how the unique combination of functional groups in this compound may enhance its reactivity and biological activity compared to related compounds.

While the specific mechanism by which this compound exerts its biological effects is not fully understood, it is hypothesized that it may involve:

- Enzyme Inhibition : Potential interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Possible binding to receptors that regulate cell growth and apoptosis.

Further studies are necessary to elucidate these mechanisms and confirm the biological targets involved.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, providing insights into their therapeutic potential:

- Antimicrobial Studies : Research has demonstrated that azetidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : A study indicated that compounds similar to this compound showed inhibition of cancer cell lines, suggesting a need for further exploration into their use as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.